- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations, Russian Journal of Organic Chemistry, 2014, 50(3), 412-421
Cas no 93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole)
93439-79-3 structure
Product Name:3-Amino-4-(4-methoxyphenyl)pyrazole
Numero CAS:93439-79-3
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD06825218
CID:1087712
PubChem ID:2766938
Update Time:2025-08-04
3-Amino-4-(4-methoxyphenyl)pyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
- 4-(4-methoxyphenyl)-1H-Pyrazol-3-amine
- 4-(4-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
- Pyrazole, 3(or 5)-amino-4-(p-methoxyphenyl)- (7CI)
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)-
- MFCD00141526
- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, AldrichCPR
- DB-079570
- STK667008
- Oprea1_078392
- FS-2074
- 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-
- ALBB-015325
- AKOS023883191
- BDBM59836
- 3-Amino-4-(4-methoxyphenyl)pyrazole
- 11G-044
- HMS3315J20
- EN300-742283
- SMR000125223
- 4-(4-Methoxy-phenyl)-2H-pyrazol-3-ylamine
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, AldrichCPR
- AKOS000345117
- [4-(4-methoxyphenyl)-1H-pyrazol-5-yl]amine
- MLS000539565
- cid_2766938
- DTXSID80377606
- HMS2160I23
- SCHEMBL2851246
- CHEMBL1470629
- 93439-79-3
- SY336250
-
- MDL: MFCD06825218
- Inchi: 1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
- Chiave InChI: KMQAYHNPVNGXMQ-UHFFFAOYSA-N
- Sorrisi: N1=C(N)C(C2C=CC(OC)=CC=2)=CN1
Proprietà calcolate
- Massa esatta: 189.090211983g/mol
- Massa monoisotopica: 189.090211983g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 63.9Ų
3-Amino-4-(4-methoxyphenyl)pyrazole Informazioni sulla sicurezza
- Codice categoria di pericolo: 22
-
Identificazione dei materiali pericolosi:
3-Amino-4-(4-methoxyphenyl)pyrazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275401-5g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 5g |
$511 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00312-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | - | 1g |
¥4438.0 | 2024-07-19 | |
| Fluorochem | 033517-250mg |
4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine |
93439-79-3 | 95% | 250mg |
£72.00 | 2022-02-28 | |
| Fluorochem | 033517-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine |
93439-79-3 | 95% | 1g |
£110.00 | 2022-02-28 | |
| TRC | A294490-250mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 250mg |
$ 310.00 | 2022-06-08 | ||
| TRC | A294490-500mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 500mg |
$ 515.00 | 2022-06-08 | ||
| TRC | A294490-1000mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 1g |
$ 825.00 | 2022-06-08 | ||
| Chemenu | CM275401-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 1g |
$137 | 2024-07-19 | |
| Chemenu | CM275401-5g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 5g |
$550 | 2024-07-19 | |
| abcr | AB257441-250 mg |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine; 95% |
93439-79-3 | 250MG |
€151.40 | 2022-06-11 |
3-Amino-4-(4-methoxyphenyl)pyrazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol , Acetic acid ; 50 °C; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9
Riferimento
- Study of regioselectivity of reactions between 3(5)-aminopyrazoles and 2-acetylcycloalkanones, Russian Journal of Organic Chemistry, 2012, 48(8), 1111-1120
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
Riferimento
- Preparation of pyrazolo[1,5a]pyrimidin-7-ylamines for the treatment of Eph receptor-related neurological disorders, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Benzene ; rt → reflux; 0.8 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Preparation of new triazine derivatives as antioxidants and/or neuroprotectants, Australia, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of pyrazolo[1,5-a]pyrimidines as anticancer drugs., World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt
Riferimento
- Pyrazolo[1,5-a]pyrimidines. identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, Journal of Combinatorial Chemistry, 2007, 9(3), 507-512
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Riferimento
- Overcoming the Limitations of Fragment Merging: Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121, ChemMedChem, 2013, 8(9), 1451-1456
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Benzene ; 24 h, reflux
Riferimento
- Use of α-formyl-α-arylacetonitriles in heterocyclic synthesis, Journal de la Societe Chimique de Tunisie, 2006, 8(1), 1-9
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Toluene ; 3 h, rt → reflux
Riferimento
- Pyrazolopyrimidinone compounds for the inhibition of PASK and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 10 min, 160 °C
Riferimento
- A new, one-pot, multicomponent synthesis of 5-aza-9-deaza-adenines under microwave irradiation, Tetrahedron Letters, 2014, 55(37), 5159-5163
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt; 1 h, reflux
1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ; basified
1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ; basified
Riferimento
- A preparation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, useful for the treatment of protein kinase dependent diseases, United States, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents, Medicinal Chemistry Research, 2000, 10(2), 92-113
3-Amino-4-(4-methoxyphenyl)pyrazole Raw materials
3-Amino-4-(4-methoxyphenyl)pyrazole Preparation Products
3-Amino-4-(4-methoxyphenyl)pyrazole Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole) Prodotti correlati
- 93690-16-5(4-(3-Methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride)
- 909858-12-4(4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine)
- 173678-15-4(4-(2-Methoxyphenyl)-1H-pyrazol-5-amine)
- 40545-63-9(4-(4-methylphenyl)-1H-pyrazol-3-amine)
- 57999-06-1(4-Phenyl-1H-pyrazol-5-amine)
- 262298-03-3(1H-Pyrazol-3-amine,4-(4-methoxy-2-methylphenyl)-5-methyl-)
- 5591-70-8(4-phenyl-1H-pyrazol-5-amine)
- 861251-10-7(4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine)
- 40545-62-8(4-(3-methylphenyl)-1H-pyrazol-3-amine)
- 278600-50-3(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso